tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-methoxyphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation reactions, while the carbamate group can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution: Formation of azides or thiocyanates.
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it serves as a building block for the synthesis of molecules with potential therapeutic properties, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Bromo-2-tert-butyl-1-methoxybenzene
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl (4-bromo-2-methoxyphenyl)carbamate
Uniqueness: tert-Butyl (1-(4-bromo-2-methoxyphenyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in targeted chemical synthesis and biological applications .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-7-6-10(15)8-12(11)18-5/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLUXYWAAJMCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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